molecular formula C11H16N2O B13594377 2-Methyl-4-(piperidin-4-yloxy)pyridine

2-Methyl-4-(piperidin-4-yloxy)pyridine

Cat. No.: B13594377
M. Wt: 192.26 g/mol
InChI Key: VYDBQUILPMNJAH-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperidin-4-yloxy)pyridine: is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the second position and a piperidin-4-yloxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(piperidin-4-yloxy)pyridine typically involves the reaction of 2-methyl-4-hydroxypyridine with piperidine under specific conditions. The hydroxyl group on the pyridine ring is replaced by the piperidin-4-yloxy group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The piperidin-4-yloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products:

    Oxidation: 2-Carboxy-4-(piperidin-4-yloxy)pyridine.

    Reduction: 2-Methyl-4-(piperidin-4-yl)piperidine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Methyl-4-(piperidin-4-yloxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It can serve as a model compound to understand the behavior of similar structures in biological systems.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features may be exploited to create drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperidin-4-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperidin-4-yloxy group can enhance the compound’s binding affinity to these targets, leading to desired biological effects. The pyridine ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

  • 2-Methyl-4-(piperidin-2-ylmethyl)pyridine hydrochloride
  • 2-Methyl-4-(tributylstannyl)pyridine
  • 4-Methyl-2-(piperidin-2-ylmethyl)pyridine hydrochloride

Comparison: 2-Methyl-4-(piperidin-4-yloxy)pyridine is unique due to the presence of the piperidin-4-yloxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-methyl-4-piperidin-4-yloxypyridine

InChI

InChI=1S/C11H16N2O/c1-9-8-11(4-7-13-9)14-10-2-5-12-6-3-10/h4,7-8,10,12H,2-3,5-6H2,1H3

InChI Key

VYDBQUILPMNJAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC2CCNCC2

Origin of Product

United States

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